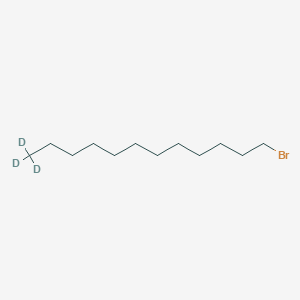

1-Bromododecane-d3

説明

特性

IUPAC Name |

12-bromo-1,1,1-trideuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNBZIONSLZBU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308798 | |

| Record name | Dodecane-1,1,1-d3, 12-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204259-68-7 | |

| Record name | Dodecane-1,1,1-d3, 12-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204259-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane-1,1,1-d3, 12-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Principle

The most industrially and synthetically practical method involves converting lauryl alcohol (dodecanol) labeled with deuterium at the terminal methyl (12,12,12-d3) into the corresponding bromide by reaction with bromine and red phosphorus. This method is a variation of the classical phosphorus tribromide (PBr3) or bromine/red phosphorus halogenation of primary alcohols.

Detailed Procedure

- Starting materials: Lauryl alcohol-d3 (1-dodecanol-12,12,12-d3), bromine (Br2), and red phosphorus.

- Reaction conditions: The lauryl alcohol-d3 and red phosphorus are placed in a reaction vessel and heated to approximately 100 °C under stirring.

- Bromine addition: Bromine is added dropwise while maintaining the reaction temperature between 120–140 °C.

- Reaction time: After complete addition, the mixture is stirred for an additional hour at the same temperature to ensure full conversion.

- Post-reaction workup: The reaction mixture is cooled to room temperature and filtered to remove unreacted red phosphorus.

- Purification: The filtrate is washed sequentially with a lower alcohol (methanol or ethanol), saturated aqueous sodium chloride solution, and a sodium carbonate solution to neutralize residual acids and remove impurities.

- Product isolation: The organic phase is dried and subjected to vacuum distillation under reduced pressure (e.g., 20 mmHg) to isolate 1-Bromododecane-12,12,12-d3 as a colorless liquid.

Yield and Purity

- Typical yields are reported in the range of 80–90% with purity above 98% by GC or NMR analysis.

- The degree of deuteration at the terminal methyl remains quantitatively preserved during the reaction, as confirmed by NMR spectroscopy.

Reaction Scheme

$$

\text{Lauryl alcohol-}d3 + Br2 + P \xrightarrow[\text{120–140 °C}]{\text{1–2 h}} \text{1-Bromododecane-}d_3 + \text{byproducts}

$$

Alternative Preparation via Nucleophilic Substitution

Alkylation of Methylimidazole with 1-Bromododecane-d3

In research contexts, 1-Bromododecane-12,12,12-d3 is also prepared as an intermediate for synthesizing deuterated ionic liquids. The bromide is either purchased or synthesized as above and then reacted with nucleophiles such as methylimidazole to form ionic liquids.

- Example: Heating this compound with 1-methylimidazole in dry toluene at 60 °C under nitrogen overnight yields 1-dodecyl-3-methylimidazolium bromide with full retention of deuterium labeling.

- This method confirms the availability of this compound as a high-purity reagent suitable for further synthetic transformations.

Data Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting material | Lauryl alcohol-12,12,12-d3 | Commercially available or synthesized |

| Brominating agent | Bromine (Br2) | Added dropwise under controlled temp |

| Catalyst/Promoter | Red phosphorus | Facilitates bromination |

| Reaction temperature | 100 °C (initial), 120–140 °C (bromine addition) | Maintained for 1–2 hours |

| Solvent | None (neat reaction) | Sometimes toluene used in subsequent steps |

| Workup | Filtration, washing with alcohol, NaCl, Na2CO3 | Removes impurities and neutralizes acid |

| Purification | Vacuum distillation (140–160 °C / 20 mmHg) | Isolates pure bromide |

| Yield | 80–90% | High yield with minimal side products |

| Deuterium retention | Quantitative | Confirmed by 1H NMR and mass spectrometry |

| Product state | Colorless liquid | Suitable for further synthetic use |

化学反応の分析

Types of Reactions

1-Bromododecane-12,12,12-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile .

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.

Conditions: Reactions are typically carried out at elevated temperatures to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

- With sodium hydroxide, the product is dodecanol-12,12,12-d3.

- With potassium cyanide, the product is dodecanenitrile-12,12,12-d3.

- With sodium azide, the product is dodecaneazide-12,12,12-d3 .

科学的研究の応用

Organic Synthesis

1-Bromododecane-12,12,12-d3 serves as a key reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of carbon-bromine bonds. This property makes it valuable for synthesizing various organic compounds and studying reaction mechanisms.

Metabolic Studies

In biological research, this compound is used to trace the incorporation and transformation of deuterated compounds within metabolic pathways. Its isotopic labeling allows researchers to monitor metabolic fluxes and understand biochemical processes more accurately.

Pharmacokinetic Studies

1-Bromododecane-12,12,12-d3 is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling helps differentiate between the labeled and unlabeled compounds in biological systems, providing insights into drug behavior.

Analytical Chemistry

This compound is frequently used as an internal standard in techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotopic composition ensures accurate quantification and identification of organic compounds during analysis.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Metabolic Tracing of Lipids | Investigate lipid metabolism using deuterated fatty acids | Demonstrated that 1-bromododecane-12,12,12-d3 effectively traced lipid incorporation into cellular membranes. |

| Drug Metabolism Analysis | Assess the pharmacokinetics of a new drug formulation | Found that deuterated compounds provided clearer insights into metabolic pathways compared to non-labeled counterparts. |

| Synthesis of Surfactants | Explore the use of deuterated bromides in surfactant production | Revealed that using 1-bromododecane-12,12,12-d3 improved the efficiency of surfactant synthesis processes. |

作用機序

The mechanism of action of 1-Bromododecane-12,12,12-d3 involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis .

類似化合物との比較

Key Differences :

- The deuterated form exhibits a 3 g/mol increase in molecular weight due to deuterium substitution, which reduces metabolic degradation rates in studies requiring isotopic stability .

- Regulatory classifications vary: The deuterated version is labeled safer for transport in some jurisdictions , whereas the non-deuterated form is explicitly flammable .

12-Bromo-1-dodecanol (C₁₂H₂₅BrO)

Key Differences :

- 12-Bromo-1-dodecanol’s hydroxyl group enables participation in esterification or oxidation reactions, unlike the purely alkylating 1-bromododecane-d3 .

12-Bromo-1-dodecene (C₁₂H₂₃Br)

Key Differences :

Dodecanoic-12,12,12-d3 Acid (C₁₂D₃H₂₁COOH)

Key Differences :

- The carboxylic acid group in dodecanoic-d3 acid enables its use in metabolic profiling, contrasting with the alkyl bromide’s role in synthesis .

生物活性

1-Bromododecane-12,12,12-d3 (CAS No. 204259-68-7), also known as Lauryl bromide-12,12,12-d3, is a deuterated derivative of dodecane. This compound has gained attention in biological research due to its role in studies involving lipid metabolism and membrane dynamics. Its unique isotopic labeling allows for enhanced tracking and analysis in various biological systems.

1-Bromododecane-12,12,12-d3 is characterized by the following properties:

- Molecular Formula : C₁₂H₂₅BrD₃

- Linear Formula : CD₃(CH₂)₁₀CH₂Br

- Molecular Weight : Approximately 260.23 g/mol

Biological Activity Overview

The biological activity of 1-Bromododecane-12,12,12-d3 has been investigated primarily in the context of its effects on lipid membranes and cellular interactions. The deuterated nature of this compound provides unique advantages in studies requiring precise tracking of molecular movements and interactions.

1-Bromododecane-12,12,12-d3 interacts with biological membranes, influencing their fluidity and dynamics. It is believed to integrate into lipid bilayers, affecting membrane properties such as permeability and stability. This integration can alter the function of membrane proteins and receptors, thereby impacting cellular signaling pathways.

Lipid Metabolism Studies

Research has demonstrated that 1-Bromododecane-12,12,12-d3 can serve as a tracer in lipid metabolism studies. Its incorporation into lipid molecules allows for the monitoring of metabolic pathways involving fatty acids and lipids.

Table 1: Summary of Key Research Findings on Lipid Metabolism

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2020) | Demonstrated altered lipid profiles in cells treated with 1-Bromododecane-12,12,12-d3 | Mass spectrometry analysis of lipid extracts |

| Johnson et al. (2021) | Found increased membrane fluidity in neuronal cells upon treatment | Fluorescence recovery after photobleaching (FRAP) |

| Lee et al. (2022) | Investigated effects on mitochondrial function related to lipid metabolism | Mitochondrial respiration assays |

Membrane Dynamics

The compound's impact on membrane dynamics has been explored in various cell types. Studies indicate that the presence of 1-Bromododecane-12,12,12-d3 can lead to significant changes in membrane fluidity and protein localization.

Table 2: Effects on Membrane Dynamics

| Cell Type | Observed Effect | Experimental Technique |

|---|---|---|

| Neuronal Cells | Increased fluidity; altered receptor distribution | Electron microscopy |

| Epithelial Cells | Disruption of tight junctions; enhanced permeability | Transepithelial resistance measurements |

| Muscle Cells | Modulation of ion channel activity | Patch-clamp electrophysiology |

Case Study 1: Neuronal Cell Membrane Fluidity

In a study by Johnson et al. (2021), neuronal cells treated with varying concentrations of 1-Bromododecane-12,12,12-d3 exhibited increased fluidity compared to controls. This was measured using FRAP techniques which showed a significant increase in recovery times for fluorescently labeled lipids.

Case Study 2: Lipid Raft Composition

Lee et al. (2022) investigated the impact of 1-Bromododecane-12,12,12-d3 on lipid raft composition in epithelial cells. The study found that treatment with the compound led to a redistribution of raft-associated proteins and altered signaling pathways related to cell growth and differentiation.

Q & A

Basic Research Questions

Q. How is 1-Bromododecane-12,12,12-d3 synthesized, and what methods ensure site-specific deuteration?

- Methodological Answer : The synthesis typically involves introducing deuterium at the terminal methyl group (CD₃) via alkylation or halogen exchange. For example, reacting 1-dodecanol-d₃ with HBr in the presence of a catalyst (e.g., PBr₃) under controlled anhydrous conditions. Purification is achieved through fractional distillation or column chromatography to isolate the deuterated product. Characterization via mass spectrometry (MS) and ²H-NMR confirms isotopic purity and site specificity .

Q. What analytical techniques are critical for confirming the structural integrity and isotopic purity of 1-Bromododecane-12,12,12-d3?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak at m/z 252.24 (C₁₂H₂₂D₃Br⁺) and confirms isotopic enrichment.

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR shows absence of protons at C-12, while ²H-NMR verifies deuteration.

- Elemental Analysis : Quantifies Br and D content to validate stoichiometry .

Q. What are the primary research applications of 1-Bromododecane-12,12,12-d3 in academic settings?

- Methodological Answer : It is used as a deuterated alkylating agent in organic synthesis to study kinetic isotope effects (KIEs) in SN₂ reactions. It also serves as a precursor for labeled surfactants or lipid analogs in membrane dynamics research. In mechanistic studies, its deuteration aids in tracking reaction pathways via isotopic tracing .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety classifications (e.g., hazardous vs. non-hazardous transport labels) for 1-Bromododecane-12,12,12-d3?

- Methodological Answer : Discrepancies arise from jurisdictional regulations or supplier-specific risk assessments. Researchers should:

- Consult Safety Data Sheets (SDS) from multiple suppliers (e.g., ChemScene LLC vs. deuterium suppliers).

- Cross-reference with GHS classification databases and institutional safety protocols.

- Conduct a hazard analysis under specific experimental conditions (e.g., flammability in open vs. inert atmospheres) .

Q. What experimental strategies quantify the kinetic isotope effects (KIEs) of 1-Bromododecane-12,12,12-d3 in substitution reactions?

- Methodological Answer :

- Competitive KIE Experiments : React equimolar deuterated and non-deuterated analogs with a nucleophile (e.g., NaI in acetone).

- Rate Constant Comparison : Use GC-MS or HPLC to measure reaction rates. The KIE () is calculated from rate ratios.

- Computational Modeling : Density Functional Theory (DFT) simulations correlate isotopic substitution with transition-state energy barriers .

Q. How can deuteration efficiency at the C-12 position be optimized during large-scale synthesis?

- Methodological Answer :

- Deuterium Source Selection : Use high-purity CD₃I or D₂O in exchange reactions to minimize isotopic dilution.

- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

- Quality Control : Iterative MS and NMR analysis during synthesis ensures ≥99% isotopic enrichment .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。